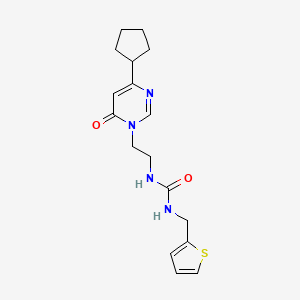

1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Description

1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Properties

IUPAC Name |

1-[2-(4-cyclopentyl-6-oxopyrimidin-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2S/c22-16-10-15(13-4-1-2-5-13)20-12-21(16)8-7-18-17(23)19-11-14-6-3-9-24-14/h3,6,9-10,12-13H,1-2,4-5,7-8,11H2,(H2,18,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWUTQNEQWPYIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC(=O)N(C=N2)CCNC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrimidine ring: Starting from a suitable precursor, the pyrimidine ring can be synthesized through cyclization reactions.

Introduction of the cyclopentyl group: This can be achieved through alkylation or acylation reactions.

Attachment of the ethyl linker:

Formation of the urea linkage: The final step involves the reaction of the intermediate with thiophen-2-ylmethylamine to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Molecular Formula

The molecular formula of this compound is , with a molecular weight of approximately 358.45 g/mol. The structure features a pyrimidine ring, a cyclopentyl group, and a thiophene moiety, which contribute to its unique chemical properties.

Structural Characteristics

The compound's structure suggests multiple points of interaction with biological targets, making it a candidate for various therapeutic applications. The presence of the thiophene ring enhances its electronic properties, potentially influencing its biological activity.

General Synthetic Route

The synthesis of 1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves several steps:

- Formation of the Pyrimidine Ring : This can be achieved through cyclization reactions starting from suitable precursors.

- Introduction of the Cyclopentyl Group : Alkylation or acylation reactions are commonly employed.

- Attachment of the Ethyl Linker : This step involves linking the ethyl group to the pyrimidine structure.

- Formation of the Urea Linkage : The final reaction typically combines an intermediate with thiophen-2-ylmethylamine to yield the desired urea derivative.

Industrial Production Considerations

In industrial settings, optimizing reaction conditions (e.g., temperature, pressure, and catalysts) is crucial for maximizing yield and purity. Techniques such as crystallization or chromatography may be employed for purification.

Anticancer Activity

Studies have demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines, including:

- Non-Small Cell Lung Cancer

- Breast Cancer

The compound shows promising IC50 values indicating potent activity against these cancers. Its mechanism involves reducing cell survival and proliferation through ERK pathway inhibition.

Case Studies

- Study on Non-Small Cell Lung Cancer : In vitro assays revealed that treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls.

- Breast Cancer Cell Line Analysis : The compound was shown to induce apoptosis in breast cancer cells, suggesting its potential as an anticancer agent.

Medicinal Chemistry

The compound's ability to inhibit critical signaling pathways positions it as a potential therapeutic agent in cancer treatment. Further research is warranted to explore its efficacy and safety profiles in clinical settings.

Biochemical Probes

Due to its unique structural features, this compound may serve as a biochemical probe in enzymatic studies, aiding in understanding various biological processes.

Material Science

The structural characteristics may also allow for applications in developing new materials or agrochemicals, although this area requires more exploration.

Mechanism of Action

The mechanism of action of 1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

- 1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(phenylmethyl)urea

- 1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(pyridin-2-ylmethyl)urea

Uniqueness

1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea may exhibit unique properties due to the presence of the thiophene ring, which can influence its electronic and steric characteristics, potentially leading to distinct biological activities compared to its analogs.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Biological Activity

1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, including a pyrimidine ring and thiophenyl moiety, is part of a larger class of urea derivatives known for their diverse pharmacological properties.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 358.45 g/mol. The intricate structure suggests multiple points of interaction with biological targets, making it a candidate for various therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of extracellular signal-regulated kinase (ERK). This inhibition is crucial in cancer therapy, as it disrupts signaling pathways that promote tumor growth and survival.

Key Findings:

- Anticancer Activity : Studies have shown that this compound effectively inhibits cell proliferation in various cancer cell lines, suggesting its potential as an anti-cancer agent. For instance, it has demonstrated efficacy against non-small cell lung cancer and breast cancer cell lines, with IC50 values indicating potent activity .

- Mechanism of Action : The inhibition of the ERK pathway leads to reduced cell survival and proliferation. This mechanism is supported by assays measuring the compound's effects on cellular signaling and growth dynamics .

Case Studies

Several case studies highlight the biological activity of this compound:

-

In Vitro Studies : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines, including:

- A549 (lung cancer)

- MCF7 (breast cancer)

- PC3 (prostate cancer)

- Comparative Analysis : When compared to standard chemotherapeutic agents like etoposide, the compound showed comparable or superior activity in specific contexts, particularly in inhibiting proliferation in resistant cancer cell lines .

Data Tables

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 15.0 | ERK pathway inhibition |

| MCF7 | 12.5 | ERK pathway inhibition |

| PC3 | 18.0 | ERK pathway inhibition |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step synthetic routes that may include:

- Formation of the pyrimidine core.

- Introduction of the cyclopentyl group.

- Coupling with thiophenyl moieties.

Understanding the structure-activity relationship (SAR) is crucial for optimizing biological activity. Modifications to the thiophenyl or cyclopentyl groups can significantly affect potency and selectivity against various biological targets.

Q & A

Basic: What are the key steps and challenges in synthesizing 1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea?

Methodological Answer:

The synthesis involves multi-step reactions, including:

Cyclopentyl-pyrimidinone core formation : Cyclopentyl groups are introduced via nucleophilic substitution or cyclization reactions under controlled temperature (60–80°C) and acidic/basic catalysis .

Ethyl linker attachment : Alkylation or Mitsunobu reactions are used to attach the ethyl spacer to the pyrimidinone nitrogen.

Urea bridge construction : Reaction of an isocyanate intermediate with a thiophen-2-ylmethyl amine.

Key challenges :

- Purification : Chromatography or recrystallization is critical due to byproducts from incomplete substitutions .

- Stability : The urea moiety may degrade under prolonged heating; reactions are best performed in anhydrous solvents like THF or DMF .

Advanced: How can computational methods optimize the reaction pathways for this compound’s synthesis?

Methodological Answer:

- DFT calculations can predict transition states and energy barriers for cyclopentyl group introduction, identifying optimal catalysts (e.g., Lewis acids like ZnCl₂) .

- Molecular dynamics simulations assess solvent effects on urea bond formation, guiding solvent selection (e.g., DMF vs. acetonitrile) for higher yields .

- Machine learning models trained on similar pyrimidine-urea compounds can predict reaction bottlenecks and suggest stepwise temperature gradients .

Basic: What spectroscopic techniques confirm the compound’s structure and purity?

Methodological Answer:

- NMR : H and C NMR verify the pyrimidinone ring (δ 6.8–7.2 ppm for aromatic protons) and urea NH signals (δ 4.5–5.5 ppm) .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., expected [M+H]⁺ for C₁₈H₂₃N₄O₂S) and detects impurities via isotopic patterns .

- IR spectroscopy : Urea carbonyl stretches (~1640–1680 cm⁻¹) and pyrimidinone C=O (~1700 cm⁻¹) validate functional groups .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

Methodological Answer:

- Single-crystal XRD with SHELXL refinement (via programs like Olex2) determines bond lengths/angles, confirming the ethyl spacer’s conformation and urea planarity .

- Twinned data refinement : For crystals with low symmetry, SHELXL’s TWIN/BASF commands model disorder in the cyclopentyl group .

- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., thiophene π-stacking) influencing crystal packing .

Basic: What preliminary assays evaluate the compound’s biological activity?

Methodological Answer:

- Enzyme inhibition screens : Test against kinases (e.g., EGFR) or bacterial targets (e.g., DNA gyrase) using fluorescence-based assays .

- Cytotoxicity (MTT assay) : Assess viability in cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .

- Antimicrobial disk diffusion : Zone-of-inhibition studies against E. coli or S. aureus .

Advanced: How can molecular docking clarify the compound’s mechanism of action?

Methodological Answer:

- AutoDock Vina or Glide models the urea-thiophene moiety’s hydrogen bonding with active sites (e.g., dihydrofolate reductase’s Asp27 and Tyr100) .

- MD simulations (NAMD/GROMACS) track binding stability over 100 ns, calculating RMSD to validate pose retention .

- Free-energy perturbation (FEP) : Predicts affinity changes upon cyclopentyl-to-cyclohexyl substitutions .

Basic: What are the compound’s stability profiles under varying pH and temperature?

Methodological Answer:

- HPLC stability studies : Monitor degradation at pH 2–12 (simulated gastric/intestinal fluids) and 25–60°C. Urea bonds hydrolyze fastest at pH < 3 .

- Light sensitivity : UV-Vis spectroscopy detects thiophene oxidation under UV light; amber vials are recommended for storage .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Dose-response reevaluation : Use Hill slope analysis to confirm EC₅₀ values across independent labs .

- Off-target profiling : Broad-spectrum kinase panels (e.g., Eurofins KinaseProfiler) identify confounding interactions .

- Metabolite screening : LC-MS identifies degradation products (e.g., hydrolyzed urea) that may skew activity .

Basic: What are potential applications in medicinal chemistry?

Methodological Answer:

- Anticancer leads : Pyrimidinone cores inhibit kinases, while thiophenes enhance membrane permeability .

- Antimicrobial agents : Urea-thiophene hybrids disrupt bacterial biofilms .

- Neuroinflammatory targets : Cyclopentyl groups may modulate CNS-penetrant kinases .

Advanced: How to improve solubility without compromising activity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.